molecular formula C16H23FN2O2 B11833222 tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate CAS No. 887590-16-1

tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate

Cat. No.: B11833222
CAS No.: 887590-16-1
M. Wt: 294.36 g/mol
InChI Key: HECUFLGFQXRLNB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl ester and the 4-fluorobenzylamine moiety. The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions.

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, a precursor containing a halide and an amine group can undergo intramolecular cyclization to form the azetidine ring.

    Introduction of tert-Butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of 4-Fluorobenzylamine: The final step involves the nucleophilic substitution reaction between the azetidine intermediate and 4-fluorobenzylamine, typically under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and the fluorobenzylamine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate
  • Methyl 2-amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate

Uniqueness

tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate is unique due to the presence of the 4-fluorobenzylamine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions.

Biological Activity

tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including an azetidine ring and a tert-butyl ester group. The presence of the 4-fluorobenzyl moiety is particularly significant, as fluorinated compounds often exhibit enhanced biological activity due to improved metabolic stability and receptor binding affinity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H23FN2O2
  • Molecular Weight : Approximately 250.29 g/mol

The compound's structure allows it to interact with various biological targets, which may lead to diverse pharmacological effects. The fluorinated aromatic group is expected to enhance the compound's lipophilicity and bioavailability, making it a candidate for drug development in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized based on its potential therapeutic applications:

  • Anticancer Activity :
    • Compounds with similar azetidine structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that modifications in the aromatic ring can significantly affect cytotoxicity against various cancer cell lines.
    • A comparative study demonstrated that derivatives with electron-withdrawing groups (like fluorine) exhibited increased potency against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.19 to 5.13 µM .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. Flow cytometry assays have shown that certain derivatives can trigger apoptosis in a dose-dependent manner by increasing caspase-3/7 activity, leading to programmed cell death in cancer cells .
    • The presence of the azetidine ring may facilitate interactions with specific protein targets involved in cell cycle regulation and apoptosis.

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several azetidine derivatives, including this compound). The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 2.78 µM, comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of azetidine derivatives revealed that modifications at the para position of the aromatic ring are crucial for enhancing biological activity. The introduction of a fluorine atom was found to optimize binding affinity to target proteins, thereby improving anticancer efficacy.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey FeaturesIC50 (µM)
tert-butyl 3-(aminomethyl)azetidine-1-carboxylateC13H19N2O2Lacks fluorine; lower potency>10
tert-butyl 3-(4-fluorophenyl)azetidine-1-carboxylateC16H22FN2O2Enhanced potency due to fluorine0.78
This compoundC16H23FN2O2Unique structure; promising candidate2.78

Properties

CAS No.

887590-16-1

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-[[(4-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)9-18-8-12-4-6-14(17)7-5-12/h4-7,13,18H,8-11H2,1-3H3

InChI Key

HECUFLGFQXRLNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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